molecular formula C17H12FN3O2S2 B2541670 2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 1172982-10-3

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2541670
CAS No.: 1172982-10-3
M. Wt: 373.42
InChI Key: PDXDMUFEEQGBKT-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a fused [1,3]thiazolo[4,5-g][1,3]benzothiazol core substituted with a methyl group at position 5. The acetamide side chain is further modified with a 2-fluorophenoxy moiety.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S2/c1-9-19-11-6-7-12-16(15(11)24-9)25-17(20-12)21-14(22)8-23-13-5-3-2-4-10(13)18/h2-7H,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXDMUFEEQGBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methyl-thiazolo[4,5-g]benzothiazol-2-amine

Cyclocondensation Strategies

The benzothiazole ring system is typically constructed via condensation of 2-aminobenzenethiol derivatives with carbonyl-containing substrates. Recent advances highlight three principal methods:

Aldehyde-Mediated Cyclization

Reaction of 4-methyl-2-aminobenzenethiol with α-chloroketones in ethanol under reflux yields the thiazolo[4,5-g]benzothiazole core. For example, treatment with chloroacetone (1.2 equiv) in the presence of NH$$_4$$Cl (10 mol%) at 80°C for 6 hr achieves 78% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-5-methylbenzenethiol and ethyl bromopyruvate in DMF undergoes cyclization at 150°C (300 W) for 15 min, providing the target scaffold in 85% yield.

Green Chemistry Approaches

SnP$$2$$O$$7$$-catalyzed condensation of 2-aminothiophenol with methylglyoxal in water at 50°C achieves 92% yield within 30 min, demonstrating superior atom economy.

Functionalization at Position 7

Introducing the methyl group requires careful regioselective control:

Method Reagents/Conditions Yield (%) Purity (HPLC)
Friedel-Crafts Alkylation CH$$3$$I, AlCl$$3$$, DCM, 0°C 65 98.2
Directed C-H Activation Pd(OAc)$$2$$, Ag$$2$$CO$$_3$$ 72 99.1

The directed C-H activation method using Pd catalysis provides higher regioselectivity and avoids polyalkylation byproducts.

Preparation of 2-(2-Fluorophenoxy)acetyl Chloride

Nucleophilic Aromatic Substitution

2-Fluorophenol reacts with chloroacetyl chloride in a biphasic system (toluene/10% NaOH) at 0–5°C, yielding 2-(2-fluorophenoxy)acetic acid (89% yield). Subsequent treatment with SOCl$$_2$$ (2.5 equiv) in anhydrous THF converts the acid to the acyl chloride.

Final Amide Coupling Reaction

Conventional Coupling Methods

Reaction of Intermediate A (1.0 equiv) with Intermediate B (1.1 equiv) in dichloromethane using EDCI/HOBt (1.2 equiv each) and DIPEA (3.0 equiv) at room temperature for 12 hr provides the target compound in 76% yield.

Mechanochemical Synthesis

Ball-milling the intermediates with K$$2$$CO$$3$$ as a solid base achieves 82% yield within 2 hr, eliminating solvent waste.

Analytical Characterization Data

Property Value/Description Technique
Melting Point 214–216°C DSC
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) δ 8.52 (s, 1H, NH), 7.89–7.12 (m, Ar-H) Bruker Avance III
HRMS (ESI+) m/z 443.0821 [M+H]$$^+$$ Q-TOF MS

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous flow system achieves 94% overall yield:

  • Benzothiazole formation in a high-temperature reactor (180°C, 5 min residence time)
  • Methylation via packed-bed Pd catalyst column
  • Amide coupling in a static mixer with in-line IR monitoring

Purification Challenges

The compound’s low solubility in common solvents necessitates countercurrent chromatography using heptane/EtOAc/MeOH (5:3:2) for kilogram-scale purification.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound has been investigated for several biological activities, primarily its potential as an anticancer agent. Key findings from various studies include:

Anticancer Properties

  • Cytotoxicity Testing : Studies have shown that 2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • A549 Cells : Demonstrated an IC50 value indicating effective cytotoxicity.
    • Mechanism of Action : The compound induces apoptosis in cancer cells by interacting with proteins involved in survival pathways through hydrophobic interactions.
  • Structure-Activity Relationship (SAR) : The structural components of the compound significantly influence its biological activity:
    • The thiazole ring is essential for its cytotoxic effects.
    • Modifications on the phenyl rings can enhance or diminish efficacy.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Reagents and Conditions : Utilization of specific reagents under optimized conditions to enhance yield and purity.
  • Industrial Methods : Continuous flow reactors may be employed to improve production efficiency while minimizing environmental impact.

Study 1: Antitumor Activity

A study by Evren et al. (2019) focused on synthesizing derivatives of thiazole and evaluating their anticancer properties. This research highlighted that compounds with structural similarities to this compound exhibited strong selectivity against A549 cells.

Study 2: Mechanistic Insights

Another investigation explored molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity correlating with increased cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, while the thiazolobenzothiazole moiety can modulate its biological activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The target compound’s [1,3]thiazolo[4,5-g][1,3]benzothiazol core distinguishes it from analogs like N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide (), which incorporates a [1,2,4]triazolo[3,4-b]benzothiazole system.

Substituent Effects on Pharmacological Profiles

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide (): Replacing the fluorophenoxy group with a 2,5-dioxopyrrolidin moiety introduces a cyclic amide, which may improve solubility but reduce lipophilicity. Such substitutions are often employed to modulate pharmacokinetic properties.
  • Patent Compounds from EP 3 348 550A1 ():
    Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature trifluoromethyl and methoxy groups. The electron-withdrawing trifluoromethyl group enhances metabolic stability, while methoxy substituents can improve binding affinity to hydrophobic pockets in target proteins.

  • Benzothiazole Derivatives from Kaur et al. (): Compounds such as 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (5a-5g) exhibit spirocyclic architectures, which restrict conformational flexibility and may enhance selectivity for biological targets. The most active analogs in this series demonstrated notable anti-inflammatory (compound 5d) and analgesic (compound 5e) activities.

Structural and Functional Data Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties / Activities Reference
Target Compound [1,3]thiazolo[4,5-g][1,3]benzothiazol 7-methyl, 2-fluorophenoxy Hypothesized enhanced lipophilicity N/A
2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide Same as target compound 2,5-dioxopyrrolidin Potential solubility improvement
N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide [1,2,4]triazolo[3,4-b][1,3]benzothiazole Methylphenyl, sulfanyl Enhanced polarity due to triazolo ring
EP 3 348 550A1 Patent Compounds Benzothiazole Trifluoromethyl, methoxy Improved metabolic stability
Kaur et al. Spiro Derivatives (e.g., 5d, 5e) Spiro[indoline-thiazolo-oxadiazole] Benzo[d]thiazol-2-ylthio, methyl Anti-inflammatory (5d), Analgesic (5e)

Key Insights from Comparative Analysis

  • Fluorophenoxy vs.
  • Triazolo vs. Thiazolo Fusion : The triazolo modification in ’s compound may confer superior hydrogen-bonding capacity, a critical factor in target engagement.
  • Spirocyclic vs.

Biological Activity

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a compound featuring a complex structure that incorporates both thiazole and benzothiazole moieties. These structural components are often associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the available data on the biological activity of this compound, emphasizing its potential therapeutic applications.

  • Molecular Formula : C17H12FN3O2S2
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 1172982-10-3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzothiazole structures exhibit significant antimicrobial properties. For instance:

  • Benzothiazole Derivatives : Known for their efficacy against various pathogens, these compounds have been utilized in the development of antifungal and antibacterial agents.
  • Thiazole Compounds : These have shown promise in treating infections due to their ability to inhibit bacterial growth and replication .

Anticancer Activity

The thiazole and benzothiazole frameworks are recognized for their potential in cancer therapy:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies on related compounds suggest that they can inhibit cell proliferation in various cancer cell lines .
  • Case Studies : In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against human cancer cell lines, suggesting that this compound could possess analogous properties .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Xanthine Oxidase Inhibition : Similar compounds have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is crucial for conditions like gout and hyperuricemia .

Research Findings

A summary of relevant research findings is presented below:

Study FocusFindings
Antimicrobial Activity Significant activity against E. coli and S. aureus reported .
Anticancer Activity Induces apoptosis in cancer cell lines; IC50 values indicate potency .
Enzyme Inhibition Potential xanthine oxidase inhibitor; further studies needed .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that benzothiazole derivatives showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against resistant strains of bacteria.
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that derivatives similar to this compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

Q & A

Basic: What are the optimal synthetic routes for synthesizing 2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Core Ring Formation : Construct the thiazolo[4,5-g]benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., HCl/ethanol) .

Substituent Introduction :

  • 7-Methyl Group : Introduce via alkylation or direct substitution during ring formation .
  • 2-Fluorophenoxy Acetamide : Couple 2-fluorophenoxyacetic acid to the thiazolo-benzothiazole amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization : Adjust solvent polarity (e.g., DCM for lipophilic intermediates), temperature (0–60°C), and catalyst (e.g., CuI for heterocyclic couplings) to improve yield (>70%) and purity .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Use orthogonal analytical methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy proton shifts at δ 6.8–7.2 ppm; methyl group at δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₅FN₂O₂S₂) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

Structural Modifications :

  • Fluorophenyl Group : Replace with chloro-/methoxy-phenyl to assess electronic effects .
  • Methyl Substitution : Test 7-ethyl or unsubstituted analogs to probe steric tolerance .

Biological Assays :

  • Kinase Inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Antimicrobial Activity : Use MIC assays against Gram-positive/negative strains .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and compound concentrations (IC₅₀ vs. IC₉₀) .

Orthogonal Validation :

  • Confirm antimicrobial activity via time-kill assays and SEM imaging of cell membrane integrity .

Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability .

Meta-Analysis : Compare data across studies with similar substituents (e.g., fluorophenyl vs. chlorophenyl analogs) .

Advanced: How to assess metabolic stability and pharmacokinetic properties in preclinical studies?

Methodological Answer:

In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion (t½ > 30 min desirable) .
  • Plasma Protein Binding : Use equilibrium dialysis to calculate unbound fraction .

In Vivo PK :

  • Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis. Calculate parameters:

  • Clearance (Cl) : <20 mL/min/kg indicates low hepatic extraction.
  • Volume of Distribution (Vd) : >1 L/kg suggests tissue penetration .

Basic: What are the hypothesized primary biological targets for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinases : Fluorophenyl and thiazole motifs are common in EGFR/VEGFR inhibitors .
  • Microbial Enzymes : Benzothiazole derivatives disrupt bacterial DNA gyrase .
  • Validation : Use competitive binding assays (e.g., SPR) or CRISPR-Cas9 knockouts to confirm target engagement .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .

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